4-Chloro-5-methoxyquinoline

説明

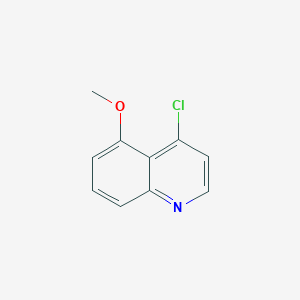

4-Chloro-5-methoxyquinoline (CAS: 1231761-14-0) is a halogenated quinoline derivative with the molecular formula C₁₀H₈ClNO and a molecular weight of 193.63 g/mol. Its structure features a chlorine atom at position 4 and a methoxy group (-OCH₃) at position 5 on the quinoline ring. This compound is of interest in medicinal chemistry and materials science due to the biological activities associated with quinoline derivatives, such as antimicrobial, anticancer, and anti-inflammatory properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxyquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloroaniline with methoxyacetaldehyde in the presence of a catalyst such as hydrochloric acid. The reaction is usually carried out under reflux conditions to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or solvent-free reactions. These methods not only improve yield but also reduce the environmental impact by minimizing the use of hazardous solvents .

化学反応の分析

Types of Reactions: 4-Chloro-5-methoxyquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

Synthesis and Characterization

The synthesis of 4-Chloro-5-methoxyquinoline can be achieved through various methods, often involving the modification of existing quinoline derivatives. The compound features a chloro substituent at the 4-position and a methoxy group at the 5-position, which significantly influences its biological properties.

Common Synthetic Routes:

- Skraup Synthesis: A well-established method for synthesizing quinolines, involving the reaction of aniline derivatives with acrolein or other carbonyl compounds.

- Friedländer Synthesis: Another method that utilizes 2-aminobenzaldehydes and ketones to form quinoline derivatives.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications.

Antimicrobial Activity

Studies have demonstrated moderate antimicrobial properties against various bacterial strains. For instance, quinoline derivatives have been evaluated for their antibacterial effects against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Antiviral Properties

Quinoline derivatives, including this compound, have shown potential as antiviral agents. They are being investigated for their efficacy against viruses such as HIV and SARS-CoV-2. Molecular docking studies indicate that these compounds may effectively bind to viral proteases, suggesting a mechanism for their antiviral action .

Anticancer Potential

Recent studies indicate that quinoline derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxicity and potential as anticancer agents .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of synthesized quinoline derivatives, this compound was part of a series tested against specific bacterial strains. The results indicated moderate activity, prompting further investigation into structural modifications to enhance efficacy .

Case Study 2: Antiviral Activity Against SARS-CoV-2

A molecular docking study assessed the binding affinity of several quinoline derivatives to the SARS-CoV-2 protease. The findings suggested that this compound exhibited strong binding interactions, indicating its potential as a lead compound for developing antiviral therapies .

Case Study 3: Anticancer Activity

In vitro studies on cancer cell lines revealed that modifications at the 4 and 5 positions of the quinoline ring could significantly affect anticancer activity. Compounds structurally related to this compound showed IC50 values comparable to established chemotherapeutic agents, highlighting their potential in cancer treatment .

Data Summary Table

作用機序

The mechanism of action of 4-Chloro-5-methoxyquinoline involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 4-chloro-5-methoxyquinoline and related compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 1231761-14-0 | C₁₀H₈ClNO | 193.63 | Not reported | Cl at C4, -OCH₃ at C5 |

| 4-Chloro-6,7-dimethoxyquinoline | 7120-43-6 | C₁₁H₁₀ClNO₂ | 223.66 | 130–131 | Cl at C4, -OCH₃ at C6 and C7 |

| 5-Chloroquinoline | 635-27-8 | C₉H₆ClN | 163.60 | 45–47 | Cl at C5, no methoxy groups |

| 4-Chloro-5-methoxy-2-methylquinoline | 59611-54-0 | C₁₁H₁₀ClNO | 207.66 | Not reported | Cl at C4, -OCH₃ at C5, -CH₃ at C2 |

| 8-(Chloromethyl)-5-methoxyquinoline hydrochloride | 668275-76-1 | C₁₁H₁₁Cl₂NO | 244.12 | Not reported | -CH₂Cl at C8, -OCH₃ at C5, HCl salt |

Key Observations :

- Substitution Patterns: The position and number of substituents significantly influence properties. For example, 4-chloro-6,7-dimethoxyquinoline has two methoxy groups, increasing polarity and raising its melting point compared to mono-methoxy derivatives .

- Chlorine Position: 5-Chloroquinoline lacks methoxy groups, resulting in lower molecular weight and distinct electronic properties compared to this compound .

This compound

Limited synthetic details are available in the provided evidence. However, it is commercially available from multiple suppliers (e.g., Bide Pharmatech, Molcoo Chemicals) .

4-Chloro-6,7-dimethoxyquinoline

Synthesized via refluxing 6,7-dimethoxynaphthalen-1-ol with POCl₃ for 6 hours, yielding 70% product after purification. Crystallization from methanol produced planar molecules with intramolecular C–H⋯Cl interactions .

5-Chloroquinoline

Typically synthesized via direct chlorination of quinoline or through Skraup-like reactions. Its lower melting point (45–47°C) suggests weaker intermolecular forces compared to methoxy-substituted analogs .

生物活性

4-Chloro-5-methoxyquinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in the context of antimalarial and anticancer activities.

Chemical Structure and Properties

This compound is characterized by a chloro group at the 4-position and a methoxy group at the 5-position of the quinoline ring. This unique substitution pattern influences its biological activity and interaction with various molecular targets.

The primary mechanism of action for this compound involves the inhibition of heme polymerase in Plasmodium species, which are responsible for malaria. By disrupting the heme detoxification pathway, this compound leads to the accumulation of toxic heme within the parasite, resulting in cell lysis and death of the parasite.

Biochemical Pathways

- Heme Detoxification : Inhibition of heme polymerase disrupts the detoxification process in malaria parasites.

- Anticancer Mechanisms : Quinoline derivatives, including this compound, have shown potential in inhibiting tubulin polymerization and affecting kinase activity, which are crucial for cancer cell proliferation .

Biological Activities

This compound exhibits a range of biological activities:

- Antimalarial Activity : Effective against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, making it a candidate for further development in malaria treatment .

- Anticancer Activity : Demonstrated antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and HT29 (adenocarcinoma) cells. The compound shows potential through apoptosis induction and cytotoxicity .

- Antimicrobial Properties : Exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

- Antimalarial Efficacy : In vitro studies demonstrated that this compound effectively inhibits the growth of P. falciparum, with IC50 values comparable to existing antimalarial drugs .

- Cytotoxicity Against Cancer Cells : Research indicated that this compound induced significant apoptosis in HeLa cells, with an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil .

- Antimicrobial Activity : In a comparative study, this compound showed superior activity against multidrug-resistant strains compared to traditional antibiotics .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other quinoline derivatives:

| Compound | Antimalarial Activity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Chloroquine | Very High | Low | Moderate |

| 6-Bromo-5-nitroquinoline | Moderate | High | Low |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Chloro-5-methoxyquinoline, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves halogenation and methoxylation of quinoline precursors. For example, chlorination at the 4-position using POCl₃ or SOCl₂ under reflux, followed by methoxy group introduction via nucleophilic substitution . Yield optimization requires careful control of temperature, solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometry of reagents. Purity is typically verified using HPLC (>95% purity threshold) and NMR to confirm substitution patterns .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR to confirm chloro and methoxy substituents, IR spectroscopy for functional group validation (C-Cl stretch ~550 cm⁻¹), and mass spectrometry for molecular ion detection. Purity assessment employs HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane eluent) . Elemental analysis ensures stoichiometric consistency with theoretical values (e.g., C: 59.2%, H: 4.3%, N: 6.5%) .

Q. What are the key applications of this compound in medicinal chemistry?

- Methodological Answer : This compound serves as a scaffold for antimalarial and anticancer agents. Its chloro and methoxy groups enhance binding to heme in Plasmodium parasites and modulate pharmacokinetic properties. Researchers functionalize the quinoline core via Suzuki coupling or amidation to explore structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times). A systematic approach includes:

- Meta-analysis of published data with standardized activity metrics (e.g., IC₅₀ normalized to controls).

- Dose-response validation across multiple models (e.g., in vitro vs. ex vivo).

- Molecular docking studies to assess binding consistency across derivatives .

Q. What strategies optimize the regioselectivity of substituent introduction on this compound?

- Methodological Answer : Regioselectivity challenges arise due to competing electrophilic/nucleophilic sites. Strategies include:

- Directed ortho-metalation using LiTMP to functionalize the 6-position.

- Protecting group chemistry (e.g., Boc for amine intermediates) to block reactive sites.

- Computational modeling (DFT) to predict reactive hotspots and guide synthetic design .

Q. How do hygroscopic intermediates impact the synthesis of this compound derivatives, and how can this be mitigated?

- Methodological Answer : Hygroscopic intermediates (e.g., amine salts) absorb moisture, leading to hydrolysis and reduced yields. Mitigation involves:

- Anhydrous conditions (Schlenk line, molecular sieves).

- Low-temperature workup (−20°C) to minimize decomposition.

- Lyophilization for stable storage of intermediates .

Q. What are the best practices for designing SAR studies on this compound-based compounds?

- Methodological Answer : SAR studies require:

- Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups at the 6- and 7-positions).

- High-throughput screening to assess potency across targets (e.g., kinase inhibition, parasite growth).

- ADMET profiling (e.g., LogP, metabolic stability) to prioritize lead compounds .

Q. Data Analysis & Reporting

Q. How should researchers address variability in chromatographic purity assessments of this compound?

- Methodological Answer : Variability arises from column aging, mobile phase pH, and detector sensitivity. Standardization includes:

- Internal standards (e.g., anthracene) for retention time calibration.

- Column conditioning with 10 column volumes of mobile phase before runs.

- Triplicate injections to calculate %RSD (<2% acceptable) .

Q. What frameworks ensure rigorous formulation of research questions for quinoline-based studies?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For example:

- Population: Malaria parasite strains.

- Intervention: this compound derivatives.

- Comparison: Chloroquine efficacy.

- Outcome: IC₅₀ reduction in vitro .

Q. Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 97–103°C | DSC | |

| LogP (Octanol-Water) | 2.8 ± 0.2 | Shake-flask | |

| HPLC Retention Time | 8.2 min (C18, 70:30 MeOH:H₂O) | UV Detection | |

| Solubility in DMSO | >50 mg/mL | Nephelometry |

特性

IUPAC Name |

4-chloro-5-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSPKKXMNJNWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NC=CC(=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231761-14-0 | |

| Record name | 4-chloro-5-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。